molecular formula C7H5ClF2 B6594672 1-Chloro-2,3-difluoro-5-methylbenzene CAS No. 1261685-47-5

1-Chloro-2,3-difluoro-5-methylbenzene

Cat. No.: B6594672
CAS No.: 1261685-47-5
M. Wt: 162.56 g/mol
InChI Key: WKPKEPXAOFMGCJ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-5-methylbenzene (CAS# 1261685-47-5) is a halogenated aromatic building block with a molecular formula of C 7 H 5 ClF 2 and a molecular weight of 162.56 g/mol . This compound is primarily used as an advanced intermediate in the synthesis of more complex chemical compounds, particularly in the pharmaceutical and agrochemical industries . Its unique structure, featuring chlorine and fluorine substituents on the aromatic ring along with a methyl group, allows for selective reactions and makes it a valuable scaffold for creating molecules with specific biological activities . It is offered with a purity of 95% and is intended for research applications as a key building block for the development of active ingredients in drugs and pesticides . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-chloro-2,3-difluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPKEPXAOFMGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274245
Record name Benzene, 1-chloro-2,3-difluoro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261685-47-5
Record name Benzene, 1-chloro-2,3-difluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261685-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2,3-difluoro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Chloro-2,3-difluoro-5-methylbenzene with structurally similar compounds:

Compound Name Molecular Formula MW (g/mol) Boiling Point (°C) Solubility in Water Key Substituents
This compound C₇H₅ClF₂ 162.57 ~200 (estimated) Low (hydrophobic) Cl (1), F (2,3), CH₃ (5)
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄ 202.55 194 Insoluble Cl (1), NO₂ (2,4)
3-Chloro-5-fluorobenzene-1,2-diamine C₆H₅ClFN₂ 160.57 N/A Soluble in organic solvents Cl (3), F (5), NH₂ (1,2)
1,5-Dichloro-3-methoxy-2-nitrobenzene C₇H₅Cl₂NO₃ 222.03 N/A Low Cl (1,5), OCH₃ (3), NO₂ (2)

Key Observations :

  • Electron-withdrawing effects: The chlorine and fluorine substituents in this compound reduce electron density on the aromatic ring, similar to nitro groups in 1-Chloro-2,4-dinitrobenzene. However, nitro groups (NO₂) are stronger electron-withdrawing agents, leading to higher reactivity in electrophilic substitution and conjugation reactions (e.g., glutathione transferase assays) .
  • Solubility : The methyl group in this compound slightly enhances lipophilicity compared to nitro- or amine-substituted analogs, favoring solubility in organic solvents over water .
  • Steric effects : The methyl group at position 5 may hinder reactions at adjacent positions, unlike 1,5-Dichloro-3-methoxy-2-nitrobenzene, where methoxy and nitro groups occupy ortho positions .

Toxicity and Environmental Impact

Compound Oral LD₅₀ (Rat) Skin Irritation Environmental Hazards
This compound Not reported Likely moderate Persistent due to halogenation
1-Chloro-2,4-dinitrobenzene 1070 mg/kg Severe (contact dermatitis) Highly toxic to aquatic life
3-Chloro-5-fluorobenzene-1,2-diamine Not reported Low (amine groups) Potential mutagenicity

Key Observations :

  • Nitro-substituted compounds (e.g., 1-Chloro-2,4-dinitrobenzene) exhibit significantly higher toxicity (e.g., rat oral LD₅₀ = 1070 mg/kg) and environmental risks compared to non-nitro analogs due to their reactivity and persistence .
  • Fluorine substituents : While fluorine generally reduces metabolic degradation, its presence in this compound may mitigate bioaccumulation compared to fully chlorinated analogs.

Preparation Methods

Direct Fluorination of Polychlorinated Precursors

A widely reported strategy involves halogen exchange reactions on polychlorinated toluene derivatives. For example, 1,2,3-trichloro-5-methylbenzene can undergo selective fluorination using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method mirrors the approach described in CN101245020B, where fluorination of 2,3-dichloronitrobenzene at 170–175°C yielded 81% 3-chloro-2-fluoronitrobenzene.

Key Reaction Parameters:

  • Solvent: DMSO enhances fluoride ion nucleophilicity and stabilizes transition states.

  • Temperature: Optimal yields are achieved between 170–175°C, as lower temperatures (e.g., 160–165°C) reduce conversion to 69.7%, while higher temperatures (190–195°C) promote side reactions.

  • Stoichiometry: A 1.2:1 molar ratio of KF to substrate ensures complete substitution without excessive reagent waste.

Hypothetical Pathway for 1-Chloro-2,3-difluoro-5-methylbenzene:

  • Substrate: 1,2,3-Trichloro-5-methylbenzene

  • Reagents: KF (1.2 equiv), DMSO

  • Conditions: 170–175°C, 8–12 hours

  • Outcome: Sequential substitution of Cl at positions 2 and 3 with F, yielding the target compound.

Challenges:

  • Regioselectivity must favor fluorination at positions 2 and 3 while retaining Cl at position 1.

  • Competing side reactions, such as over-fluorination or ring degradation, necessitate strict temperature control.

Directed Metallation and Electrophilic Fluorination

Lithiation-Fluorination Sequences

Directed ortho-metallation (DoM) enables precise functionalization of aryl rings. Starting from 1-chloro-5-methylbenzene, a strong base like n-butyllithium (n-BuLi) deprotonates positions ortho to the electron-withdrawing chlorine atom. Subsequent quenching with electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), introduces fluorine substituents.

Experimental Support:
In a related synthesis, 1,3-difluoro-5-methylbenzene underwent lithiation at -5°C with n-BuLi, followed by formylation with DMF to yield 2,6-difluoro-4-methylbenzaldehyde in 90% yield. Adapting this protocol:

  • Substrate: 1-Chloro-5-methylbenzene

  • Base: n-BuLi (2.5 M in hexane, 1.5 equiv)

  • Electrophile: NFSI (2.0 equiv)

  • Conditions: Anhydrous tetrahydrofuran (THF), -78°C to room temperature (RT)

  • Outcome: Sequential fluorination at positions 2 and 3.

Optimization Considerations:

  • Temperature: Low temperatures (-78°C) minimize side reactions during metallation.

  • Order of Addition: Stepwise fluorination (first at position 2, then position 3) may improve regiocontrol.

Diazotization and Schiemann Reaction

Diazonium Salt Fluorination

The Schiemann reaction converts aromatic amines to fluorinated derivatives via diazonium tetrafluoroborate intermediates. For this compound, this approach requires an aniline precursor with existing chlorine and methyl groups.

Synthetic Route:

  • Substrate: 2,3-Difluoro-5-methylaniline

  • Diazotization: Treatment with NaNO₂ and HCl at -5°C forms the diazonium salt.

  • Fluoroboric Acid Addition: Reaction with HBF₄ yields the diazonium tetrafluoroborate.

  • Thermolysis: Heating to 180–220°C liberates nitrogen gas, producing this compound.

Patent Data:
In CN101245020B, thermolysis of 3-chloro-2-fluoroaniline-derived diazonium salts at 180–220°C provided 2,3-difluorochlorobenzene in 78.5% yield. Scaling this method requires careful handling of explosive diazonium intermediates.

Multi-Step Functionalization of Methyl-Substituted Arenes

Chlorination-Fluorination Tandem Reactions

Starting from 3,5-dimethylbenzene derivatives, sequential halogenation introduces chlorine and fluorine atoms. For example:

  • Nitration: Introduce a nitro group para to the methyl group for subsequent reduction and diazotization.

  • Reduction: Convert nitro to amine using hydrogenation (Raney Ni, H₂) or iron powder.

  • Chlorination: Electrophilic chlorination at position 1 using Cl₂/FeCl₃.

  • Fluorination: Apply halogen exchange or Schiemann reaction to install fluorines.

Case Study:
A patent synthesis of 1-chloro-3-methoxy-5-methylbenzene (CN113511960A) employed nucleophilic substitution of 1-chloro-3-halogenated toluene with sodium methoxide. While targeting methoxy substitution, analogous conditions with KF could hypothetically yield fluorinated products.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Cost
Halogen Exchange70–81%ModerateHighLow (KF, DMSO)
Directed Metallation60–75%HighModerateHigh (n-BuLi, NFSI)
Schiemann Reaction75–85%HighLowModerate (HBF₄)
Tandem Functionalization50–65%VariableModerateVariable

Key Findings:

  • Halogen Exchange offers the best balance of yield and scalability but requires high-temperature conditions.

  • Directed Metallation provides superior regiocontrol but relies on expensive reagents.

  • Schiemann Reaction is limited by safety concerns but achieves high purity.

Q & A

Q. What are the established synthetic routes for 1-Chloro-2,3-difluoro-5-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and functional group interconversion. A common approach is selective fluorination followed by chlorination. For example:

  • Step 1: Start with a methyl-substituted benzene derivative.
  • Step 2: Introduce fluorine atoms via halogen exchange using KF or fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Step 3: Chlorination at the desired position using Cl₂ or SO₂Cl₂, with temperature control (-5°C to 25°C) to minimize side reactions .
  • Step 4: Purification via column chromatography or fractional distillation.

Key Variables:

VariableImpact on YieldReference
TemperatureLower temps (-5°C) reduce polychlorination
CatalystLewis acids (e.g., AlCl₃) improve regioselectivity
SolventAnhydrous ether or THF stabilizes intermediates

Q. How do substituents (Cl, F, CH₃) direct electrophilic substitution in this compound?

Methodological Answer: The electronic effects of substituents dictate regiochemistry:

  • Fluorine (strongly electron-withdrawing, -I/+M): Directs electrophiles to meta positions relative to itself.
  • Chlorine (-I/-M): Competes with fluorine, favoring para substitution if steric effects are minimized.
  • Methyl group (+I/+M): Activates ortho/para positions but is sterically hindered at ortho due to adjacent halogens.

Experimental Validation:

  • Nitration studies show predominant substitution at C-4 (relative to CH₃) due to fluorine’s dominance .
  • Computational modeling (DFT) can predict reactivity patterns by analyzing partial charges .

Advanced Research Questions

Q. How can conflicting NMR data on halogenated derivatives be resolved?

Methodological Answer: Contradictions in chemical shift assignments often arise from solvent effects or isotopic impurities. To resolve discrepancies:

  • Step 1: Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Step 2: Use 2D NMR (COSY, HSQC) to confirm coupling patterns and connectivity.
  • Step 3: Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Case Study:
In this compound, the methyl group’s resonance at δ 2.3 ppm (CDCl₃) shifts to δ 2.5 ppm in DMSO-d₆ due to hydrogen bonding .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Regioselectivity in Suzuki or Ullmann couplings depends on:

  • Catalyst Design: Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at less-hindered positions .
  • Substrate Pre-activation: Convert the chloro group to a more reactive iodide via Finkelstein reaction.
  • Temperature Control: Lower temps (50°C) reduce side reactions in Stille couplings .

Example Reaction:
Coupling at the chloro position (vs. fluoro) is achieved using Pd(OAc)₂ and PPh₃ in DMF at 80°C, yielding >85% regioselectivity .

Q. How can computational modeling predict the compound’s bioactivity?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., cytochrome P450) .
  • Step 2: Use QSAR models to correlate substituent effects (Cl/F ratio) with antimicrobial activity .
  • Step 3: Validate predictions via in vitro assays (e.g., MIC testing against S. aureus).

Data Interpretation:
Derivatives with electron-withdrawing groups show higher DNA gyrase inhibition (IC₅₀ = 12 µM) due to enhanced electrophilicity .

Q. What analytical techniques differentiate polymorphs of halogenated aromatic compounds?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic).
  • DSC/TGA: Identifies thermal stability variations (melting points ± 5°C).
  • Solid-State NMR: Detects conformational polymorphism via ¹⁹F chemical shifts .

Case Study:
this compound exhibits two polymorphs with distinct melting points (mp 56°C vs. 62°C) due to CH₃ rotational freedom .

Data Contradiction Analysis

Conflict: Reported yields for fluorination range from 60% (ambient temp) to 85% (-5°C).
Resolution: Low temperatures reduce decomposition of intermediates, as shown in kinetic studies .

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